3-(1-Acetylpiperidin-4-yl)propanoic acid

カタログ番号 B168715

CAS番号:

131417-49-7

分子量: 199.25 g/mol

InChIキー: CBWPIRBWBJQAPM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

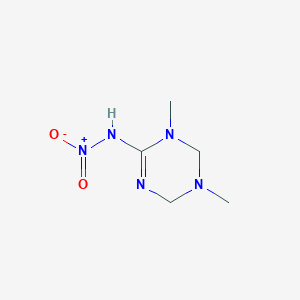

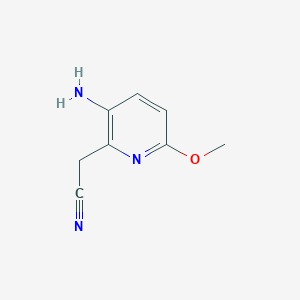

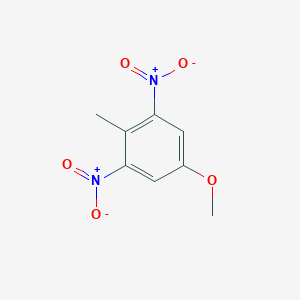

3-(1-Acetylpiperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C10H17NO3 . It is a derivative of piperidine and is comprised of a piperidine ring with an acetyl group attached to the nitrogen atom . The compound has a carboxylic acid functional group at the end of the propionic acid chain .

Molecular Structure Analysis

The molecular structure of 3-(1-Acetylpiperidin-4-yl)propanoic acid includes a piperidine ring with an acetyl group attached to the nitrogen atom and a carboxylic acid functional group at the end of the propionic acid chain . The InChI string of the compound isInChI=1S/C10H17NO3/c1-8(12)11-6-4-9(5-7-11)2-3-10(13)14/h9H,2-7H2,1H3,(H,13,14) . Physical And Chemical Properties Analysis

The molecular weight of 3-(1-Acetylpiperidin-4-yl)propanoic acid is 199.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 199.12084340 g/mol . The topological polar surface area is 57.6 Ų .科学的研究の応用

1. Antiproliferative Properties in Cancer Research

- Summary of Application: This compound has been used in the synthesis of novel triphenyltin(IV) compounds with oxaprozin (3-(4,5-diphenyloxazol-2-yl)propanoic acid), HL1, and new propanoic acid derivatives . These compounds have been evaluated for their antiproliferative activity on various tumor cell lines.

- Methods of Application: The ligands represent commercial drugs or their derivatives and the tin complexes have been characterized by standard analytical methods . The in vitro antiproliferative activity of both ligands and organotin(IV) compounds has been evaluated on the following tumour cell lines: human prostate cancer (PC-3), human colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2), as well as on normal mouse embryonic fibroblast cells (NIH3T3) with the aid of MTT (3- (4,5-dimethylthiazol-2-yl)-2,5-12 diphenyltetrazolium bromide) and CV (crystal violet) assays .

- Results or Outcomes: Contrary to the inactive ligand precursors, all organotin(IV) carboxylates showed very good activity with IC 50 values ranging from 0.100 to 0.758 µM . According to the CV assay (IC 50 = 0.218 ± 0.025 µM), complex Ph3SnL1 demonstrated the highest cytotoxicity against the caspase 3 deficient MCF-7 cell line .

2. Piperidine Derivatives in Drug Discovery

- Summary of Application: Piperidine derivatives, including “3-(1-Acetylpiperidin-4-yl)propanoic acid”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods of Application: The piperidine nucleus is a vital fundament in the production of drugs. This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways .

- Results or Outcomes: Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

3. Synthesis of Derivatives for Antibacterial Activity

- Summary of Application: Derivatives of “3-(1-Acetylpiperidin-4-yl)propanoic acid” have been synthesized for testing their antibacterial activity .

- Results or Outcomes: One of the derivatives, dimethylpyrole containing derivative 17, showed favorable activity against A. baumannii with a MIC (Minimum Inhibitory Concentration) of 16 µg/mL .

4. Reactions with Trifluoroacetic Anhydride

- Summary of Application: “3-(1,2-Dimethylindol-3-yl)propionic acid”, a similar compound to “3-(1-Acetylpiperidin-4-yl)propanoic acid”, has been used in reactions with trifluoroacetic anhydride .

- Methods of Application: The compound was treated with trifluoroacetic anhydride, leading to the formation of 4,4a-dihydro-9-methyl-4a-[2,2,2-trifluoro-1-(2-hydroxy-9-methylcarbazol-3-yl)ethyl]carbazol-2(3H)-one .

- Results or Outcomes: The reaction outcomes depend on the reaction conditions .

特性

IUPAC Name |

3-(1-acetylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-6-4-9(5-7-11)2-3-10(13)14/h9H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWPIRBWBJQAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Acetylpiperidin-4-yl)propanoic acid | |

Synthesis routes and methods

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)

![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)